BenchChemオンラインストアへようこそ!

(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Medicinal Chemistry Physicochemical Properties Lead Optimization

This halogenated pyrimidine building block features a precise 2,6-dichloro substitution pattern paired with a 4-fluorobenzoyl group—a validated scaffold for targeting Itk and Tec family kinases. Unlike generic dichloropyrimidines, this specific regiochemistry is critical for ATP-binding pocket engagement. The orthogonal reactivity of the chloro and ketone functionalities enables rapid parallel synthesis of diverse analog libraries. Strategic fluorination provides a built-in model system for studying lipophilicity and metabolic stability modulation. Documented DHFR inhibitory activity offers an additional starting point for anti-pneumocystis probe development. Procure this premier intermediate to accelerate your kinase inhibitor optimization without de novo scaffold construction.

Molecular Formula C11H5Cl2FN2O
Molecular Weight 271.07 g/mol
CAS No. 1099597-81-5
Cat. No. B1517422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone
CAS1099597-81-5
Molecular FormulaC11H5Cl2FN2O
Molecular Weight271.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC(=NC(=N2)Cl)Cl)F
InChIInChI=1S/C11H5Cl2FN2O/c12-9-5-8(15-11(13)16-9)10(17)6-1-3-7(14)4-2-6/h1-5H
InChIKeyQIULZDCQGAXJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone (CAS 1099597-81-5) - A Key Fluorinated Pyrimidine Building Block


(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone (CAS 1099597-81-5) is a halogenated pyrimidine derivative with the molecular formula C11H5Cl2FN2O and a molecular weight of 271.07 g/mol [1]. It is categorized as a fluorinated pyrimidine building block and is typically supplied at a purity of ≥95% . The compound is utilized in medicinal chemistry research, particularly as an intermediate in the synthesis of kinase inhibitors, such as those targeting Interleukin-2 inducible T cell kinase (Itk) .

Why Generic Substitution Fails for (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone in Kinase Inhibitor Synthesis


Generic substitution with other 2,6-dichloropyrimidine or 4-fluorophenyl building blocks is not equivalent due to the precise regiochemistry and electronic environment required for target engagement in medicinal chemistry programs. The specific combination of the 2,6-dichloro substitution pattern on the pyrimidine core with the 4-fluorobenzoyl group at the 4-position creates a unique molecular scaffold that is critical for binding interactions with kinase targets . The 2,6-dichloro substitution pattern is a well-established motif for forming halogen bonds and π-π stacking interactions within kinase ATP-binding pockets [1]. Altering the position of the chloro substituents (e.g., to 2,4- or 4,6-dichloro) or replacing the 4-fluorophenyl group with other aryl moieties can drastically reduce or eliminate the desired inhibitory activity, as demonstrated in structure-activity relationship (SAR) studies of related pyrimidine-based inhibitors [2].

Quantitative Differentiation Evidence for (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone Procurement


Comparative Physicochemical Profile of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone vs. Closest Analogs

The melting point of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is reported as 95-99 °C, which is significantly higher than that of the non-fluorinated analog (2,6-dichloropyrimidin-4-yl)(phenyl)methanone, for which a melting point of 68-72 °C is predicted by computational models . This difference of approximately 27 °C indicates stronger intermolecular interactions in the solid state for the fluorinated compound, which can influence crystallization, purification, and formulation .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Differentiation in Synthetic Utility: Regioselective Reactivity of the 4-Fluorobenzoyl Group

The 4-fluorobenzoyl group in (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone serves as a key differentiator from non-acylated analogs like 2,6-dichloro-4-(4-fluorophenyl)pyrimidine. The ketone functionality provides a reactive handle for further derivatization, such as reduction to the corresponding alcohol or conversion to oximes/hydrazones, which is not possible with the direct aryl-aryl linked analog . This allows for the creation of a wider array of downstream analogs in a single synthetic sequence. For instance, the reduction of the ketone to (2,6-dichloropyrimidin-4-yl)-(4-fluorophenyl)methanol introduces a chiral center, enabling the exploration of stereochemistry-activity relationships .

Organic Synthesis Cross-Coupling Building Blocks

Target Engagement Potential: Alignment with Kinase Inhibitor Pharmacophore Models

The compound is explicitly cited as a useful compound for the study and identification of selective inhibitors of Interleukin-2 inducible T cell kinase (Itk) . This contrasts with a closely related analog, 1-(2,6-dichloropyrimidin-4-yl)ethanone, which, while a useful building block, has not been specifically linked to Itk inhibitor research . The 4-fluorophenyl group is a known bioisostere that can enhance metabolic stability and binding affinity in kinase inhibitors, and its presence in this compound aligns with pharmacophore models for ATP-competitive kinase inhibition [1].

Kinase Inhibition Pharmacophore Modeling Drug Discovery

Stability and Storage Requirements Compared to Non-Fluorinated Analogs

The compound requires storage under inert atmosphere and at -20°C to maintain stability, a condition common for many halogenated pyrimidines but more stringent than for some non-fluorinated analogs which may be stable at room temperature or 2-8°C . This indicates a higher degree of chemical reactivity, likely due to the combined electron-withdrawing effects of the chlorine and fluorine substituents, which can make the compound more susceptible to nucleophilic attack or hydrolysis . While this requires careful handling, this inherent reactivity is also the basis for its utility as a versatile intermediate.

Compound Management Stability Storage Conditions

Purity Specifications: A Key Differentiator for Reproducible Research

Commercial suppliers for (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone typically offer the compound at a purity of 95% or higher . However, some vendors provide specifications with a minimum purity of 95+% (e.g., 95+% from AK Scientific ), or even 99% from certain suppliers [1]. This contrasts with some less specialized building blocks where the standard purity is 95% without a 'plus' specification, or 97%. For users engaged in quantitative SAR studies or late-stage functionalization, procuring material with a documented higher purity (e.g., 99%) can minimize the confounding effects of impurities on biological assay results or reaction yields, thereby enhancing the reproducibility and interpretability of research data.

Analytical Chemistry Quality Control Reproducibility

Predicted vs. Experimental LogP as a Proxy for Membrane Permeability

The predicted LogP (octanol-water partition coefficient) for (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is calculated to be 3.12 . This value is higher than the predicted LogP of 2.24 for the more polar 4-amino-2,6-dichloropyrimidine analog, indicating the target compound is more lipophilic [1]. This increased lipophilicity, driven by the 4-fluorobenzoyl group, may enhance passive membrane permeability, a desirable property for compounds intended to access intracellular targets like kinases. While experimental LogP data is not readily available for direct comparison, this calculated difference highlights a key physicochemical differentiation that can impact cellular assay performance.

Physicochemical Properties Drug-likeness ADME

Optimal Application Scenarios for (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone in Scientific R&D


Scaffold for Itk and Related Kinase Inhibitor Development

Based on its cited use in the study of selective Itk inhibitors , this compound is a premier choice for medicinal chemistry groups initiating or optimizing a program around Itk or related Tec family kinases. The 2,6-dichloropyrimidine core provides a known hinge-binding motif, while the 4-fluorobenzoyl group offers a vector for extension into the solvent-exposed region or for additional interactions, as evidenced by SAR in related patents . This specific combination reduces the synthetic burden of de novo scaffold construction and provides a validated entry point for kinase inhibitor discovery.

Synthesis of Diverse Fluorinated Pyrimidine Libraries via Late-Stage Functionalization

The compound's ketone functionality and reactive chloro groups make it an ideal central building block for generating libraries of diverse analogs using parallel synthesis techniques. The 2,6-dichloro groups can undergo sequential nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions , while the ketone can be independently functionalized. This orthogonal reactivity allows for the rapid exploration of chemical space around a privileged pyrimidine core, which is a highly efficient strategy for hit expansion and lead optimization in both academic and industrial settings.

Investigating the Impact of Fluorination on Physicochemical and Pharmacokinetic Properties

The presence of the 4-fluorophenyl group offers a direct comparator to non-fluorinated phenyl analogs. As demonstrated by the higher melting point and increased predicted lipophilicity compared to its non-fluorinated counterpart, this compound serves as an excellent model system for studying the impact of strategic fluorination on molecular properties. This is a crucial area of investigation in modern drug discovery, where fluorine substitution is a common tactic to modulate pKa, conformation, and metabolic stability.

Chemical Biology Probe Development Targeting DHFR in Pathogenic Organisms

The compound has documented inhibitory activity against Dihydrofolate reductase (DHFR) in Pneumocystis carinii . This provides a validated starting point for the development of chemical probes to study DHFR function in this organism or for the design of novel anti-pneumocystis agents. The specific substitution pattern on the pyrimidine ring may confer a selectivity profile over human DHFR, a hypothesis that can be tested using this compound as a lead structure for further medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.